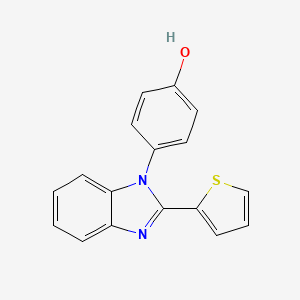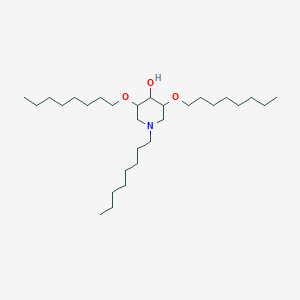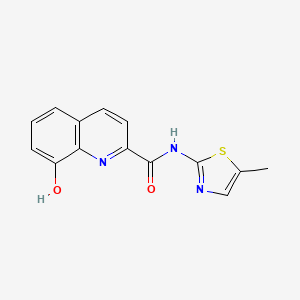![molecular formula C14H19BrSSe B12599150 {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene CAS No. 633309-65-6](/img/structure/B12599150.png)
{[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene is an organoselenium compound characterized by the presence of bromine, sulfur, and selenium atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromohept-1-ene, methylsulfanyl compounds, and selenylating agents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, with the addition of catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene can undergo oxidation reactions, where the sulfur and selenium atoms are oxidized to form sulfoxides and selenoxides, respectively.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The compound can participate in substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Formation of sulfoxides and selenoxides.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In organic synthesis, {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene serves as a versatile intermediate for the construction of complex molecules
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers are investigating its effects on various biological pathways and its potential as an anticancer or antimicrobial agent.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, is of particular interest.
Industry
In the materials science industry, the compound is used in the development of advanced materials with unique electronic and optical properties. Its incorporation into polymers and nanomaterials enhances their performance in various applications.
Mechanism of Action
The mechanism of action of {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene involves its interaction with molecular targets, such as enzymes and receptors. The compound’s selenium and sulfur atoms play a crucial role in its reactivity, enabling it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes and disrupt biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
{[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]sulfanyl}benzene: Similar structure but with sulfur instead of selenium.
{[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]tellanyl}benzene: Similar structure but with tellurium instead of selenium.
Uniqueness
The presence of selenium in {[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene imparts unique properties compared to its sulfur and tellurium analogs
Properties
CAS No. |
633309-65-6 |
|---|---|
Molecular Formula |
C14H19BrSSe |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
(2-bromo-1-methylsulfanylhept-1-enyl)selanylbenzene |
InChI |
InChI=1S/C14H19BrSSe/c1-3-4-6-11-13(15)14(16-2)17-12-9-7-5-8-10-12/h5,7-10H,3-4,6,11H2,1-2H3 |
InChI Key |
NODZKNVMHLMQEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=C(SC)[Se]C1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile](/img/structure/B12599071.png)
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-phenyl-](/img/structure/B12599081.png)

![Phenol, 4-[(acetyloxy)amino]-2,6-dinitro-](/img/structure/B12599098.png)


![1,10-Bis[(10-bromodecyl)oxy]decane](/img/structure/B12599114.png)

![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12599121.png)
![N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599128.png)

![2-Chloro-1-[2-(dimethylamino)-1,3-selenazol-5-yl]ethan-1-one](/img/structure/B12599149.png)
![2-[4-(4-Chlorophenyl)-4-phenylbut-3-en-1-yl]-1,4-dimethylbenzene](/img/structure/B12599155.png)

